(2E)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide
Description
The exact mass of the compound this compound is 323.06498575 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(E)-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c17-5-6-19-14(13-4-8-21-11-13)9-16-15(18)2-1-12-3-7-20-10-12/h1-4,7-8,10-11,14,17H,5-6,9H2,(H,16,18)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYSBOFPDFSDSI-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=CC(=O)NCC(C2=CSC=C2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C=C/C(=O)NCC(C2=CSC=C2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide is a synthetic compound that belongs to the class of thiophene derivatives. These compounds have garnered attention for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article delves into the biological activity of this specific compound, examining its mechanisms of action, relevant case studies, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 361.4 g/mol. It features a thiophene ring structure which is crucial for its biological activity.
Research indicates that thiophene-based compounds can interact with various biological targets:
1. Anti-inflammatory Activity
Thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play significant roles in inflammatory processes. For instance, compounds similar to this compound demonstrate IC50 values indicating potent inhibition of these enzymes, suggesting a potential for reducing inflammation in clinical settings .
2. Antibacterial Properties
Thiophene derivatives exhibit broad-spectrum antibacterial activity. In vitro studies have indicated that certain thiophene-based compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, structural analogs have shown minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM against various strains . The mechanism often involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
3. Anticancer Activity
Some thiophene derivatives have been reported to possess anticancer properties by modulating gene expression related to apoptosis and cell proliferation. They can induce cell cycle arrest and promote apoptosis in cancer cells through various signaling pathways .
Case Studies
Several studies have highlighted the biological activity of thiophene derivatives:
Case Study 1: Anti-inflammatory Effects
A study investigated the effects of a thiophene derivative on LPS-induced inflammation in THP-1 monocytes. The compound significantly reduced the expression levels of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating its potential as an anti-inflammatory agent .
Case Study 2: Antibacterial Efficacy
In another study, various thiophene derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). One particular compound exhibited an MIC value of 62.5 μM, showcasing its effectiveness against resistant strains .
Data Tables
Scientific Research Applications
Anticancer Activity
Thiophene derivatives, including the compound in focus, have been investigated for their anticancer properties. Research indicates that compounds with thiophene moieties can inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
A study demonstrated that related thiophene compounds exhibited significant anticancer activity against various human cancer cell lines, including HepG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer). For instance, a derivative showed an IC50 value of 27.7 µg/ml against A549 cells, comparable to the reference drug doxorubicin .
| Compound | Cell Line | IC50 (µg/ml) | Reference Drug IC50 (µg/ml) |
|---|---|---|---|
| 7g | A549 | 27.7 | 28.3 |
| 7g | HepG2 | 26.6 | 21.6 |
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity against various bacterial and fungal strains. Thiophene derivatives have been shown to possess broad-spectrum antimicrobial properties.
Case Study: Antimicrobial Activity
Research has indicated that certain thiophene derivatives exhibit MIC values as low as 12.5 µg/mL against specific microbial strains, highlighting their potential as therapeutic agents.
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| Thiophene Derivative | Antimicrobial | 12.5 |
Anti-inflammatory Effects
Thiophene-based compounds are also being studied for their anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Electronic and Optoelectronic Applications
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Study: Crystal Structure Analysis
A study on a related thiophene compound revealed its crystal structure characterized by weak C—H⋯O and C—H⋯π hydrogen bonds, contributing to its stability in electronic applications . The molecular arrangement facilitates charge transport, which is critical for electronic device performance.
Synthesis of Novel Materials
The synthesis of new materials utilizing thiophene derivatives has been a focus area in research, leading to innovative compounds with enhanced properties for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
